molecular formula C12H13BrN4O3S2 B3497819 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)glycinamide

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)glycinamide

Cat. No.: B3497819
M. Wt: 405.3 g/mol
InChI Key: GHTGSNALLDKILP-UHFFFAOYSA-N
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Description

“N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)glycinamide” is a chemical compound. It has been mentioned in the context of antimicrobial activity, indicating a potentially improved antimicrobial effect .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The process involves various steps, including reactions with different reagents. The resulting compound has been characterized using techniques such as 1H-NMR, 13C-NMR, and IR spectroscopy .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule, respectively . Infrared (IR) spectroscopy can give insights into the types of bonds present .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and the types of atoms and bonds it contains. For instance, its molecular weight can be calculated based on the atomic weights of its constituent atoms .

Future Directions

The future directions for research on this compound could include further exploration of its potential antimicrobial effects , as well as investigation of its other possible biological activities. Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could also be beneficial.

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4O3S2/c1-8-15-16-12(21-8)14-11(18)7-17(2)22(19,20)10-5-3-9(13)4-6-10/h3-6H,7H2,1-2H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTGSNALLDKILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)glycinamide

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